molecular formula C11H11KN2O5S B1262505 Benzylmonobactam CAS No. 80543-46-0

Benzylmonobactam

Cat. No. B1262505
CAS RN: 80543-46-0
M. Wt: 322.38 g/mol
InChI Key: SUZPLBSLBKRKFB-FVGYRXGTSA-M
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Description

Monobactams are a type of β-lactam antibiotics that are structurally different from other β-lactams because they possess a monocyclic β-lactam ring . They are used primarily to treat infections caused by gram-negative bacteria .


Molecular Structure Analysis

The molecular structure of monobactams and related compounds plays a crucial role in their biological properties . Tools like MolView can be used to visualize and analyze the molecular structure of these compounds.


Chemical Reactions Analysis

The β-lactams, including monobactams, undergo various chemical reactions, primarily involving their β-lactam ring .

Scientific Research Applications

Antibiotic Resistance and Penicillin-Binding Proteins

Benzyl penicillin has been historically significant in the treatment of gonorrhea. Studies have shown that constant exposure to penicillin has led to the emergence of resistant strains of Neisseria gonorrhoeae. These strains produce altered forms of penicillin-binding proteins (PBPs) with decreased affinity for the antibiotic, suggesting that benzyl penicillin and its derivatives like benzylmonobactam played a crucial role in understanding antibiotic resistance mechanisms (Spratt, 1988).

Antimicrobial Mechanisms

Benzyl isothiocyanate, a compound related to benzylmonobactam, has demonstrated antimicrobial effects, particularly against Campylobacter jejuni, a significant food-borne pathogen in Europe. Research indicates that benzyl isothiocyanate disrupts major metabolic processes in C. jejuni, leading to cell death. This provides insights into the antimicrobial mechanism of benzyl compounds, which could extend to benzylmonobactam (Dufour et al., 2013).

Alternative Pathway Therapy

Benzyl compounds, including benzylmonobactam, are potentially relevant in alternative pathway therapies for urea cycle disorders. These therapies, involving compounds like sodium benzoate, are crucial for managing these disorders, highlighting the role of benzyl derivatives in therapeutic applications (Batshaw et al., 2001).

Neurobiology and Attention Deficit Disorder

The study of benzyl compounds, including benzylmonobactam, has provided insights into the neurobiology of attention deficit disorder with hyperactivity. This research underscores the broader implications of benzyl derivatives in understanding and treating neurological conditions (Zametkin & Rapoport, 1987).

Anticancer Properties

Benzyl compounds have shown potential in cancer treatment. The development of antitumour benzothiazole prodrugs, like Phortress, illustrates the role of benzyl derivatives in oncology. These compounds, through mechanisms like selective uptake and induction of cell death, open avenues for treating various cancers (Bradshaw & Westwell, 2004).

Local Anesthetic Applications

Benzyl alcohol, a benzyl compound, has been used as a local anesthetic, suggesting similar potential applications for benzylmonobactam. This research indicates the utility of benzyl derivatives in anesthesia, especially for superficial skin procedures (Wilson & Martin, 1999).

Helicobacter Pylori-Related Diseases

Benzimidazole derivatives have been studied for their potential in treating Helicobacter pylori-related diseases. This research suggests that benzylmonobactam could also be relevant in addressing such gastric pathologies (Rostami & Haddadi, 2022).

Safety And Hazards

While specific safety data for Benzylmonobactam was not found, safety data sheets for related compounds provide important information about potential hazards, safe handling, and emergency procedures .

Future Directions

The future of β-lactam research includes discovering novel inhibitors against β-lactamases, developing new β-lactams less susceptible to existing resistance mechanisms, and identifying non-β-lactam inhibitors against cell wall transpeptidases .

properties

IUPAC Name

potassium;(3S)-2-oxo-3-[(2-phenylacetyl)amino]azetidine-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S.K/c14-10(6-8-4-2-1-3-5-8)12-9-7-13(11(9)15)19(16,17)18;/h1-5,9H,6-7H2,(H,12,14)(H,16,17,18);/q;+1/p-1/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPLBSLBKRKFB-FVGYRXGTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1S(=O)(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11KN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylmonobactam

CAS RN

80543-46-0
Record name Benzylmonobactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080543460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylmonobactam
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW6P7FF7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Kelly, JR Knox, H Zhao - Journal of Molecular Graphics, 1989 - Elsevier
… Examination of complexes of cephalosporin C, benzylmonobactam, and α-(2,3)-methylenepenicillin G with the D-alanyl-D-alanine transpeptidase-carboxypeptidase from Streptomyces …
Number of citations: 7 www.sciencedirect.com
J Parrick, LK Mehta - Progress in Heterocyclic Chemistry, 1998 - Elsevier
… The influence of solvent in alkaline hydrolysis are studied by MO calculations <97HCA739> and the enzymic hydrolysis of benzylmonobactam <96MI185> and 3-acetoxymethyl-1,4-…
Number of citations: 2 www.sciencedirect.com

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